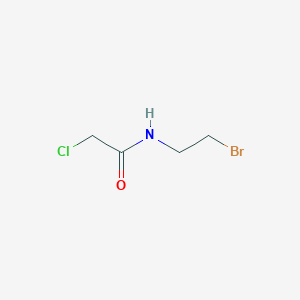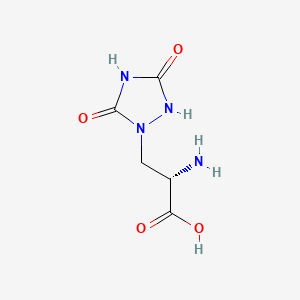
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid is a compound with a unique structure that includes an amino group, a propanoic acid moiety, and a triazolidinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid typically involves the reaction of an appropriate amino acid derivative with a triazolidinone precursor. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the triazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The triazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can lead to partially or fully reduced triazolidinone rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quisqualic acid: Another compound with a similar structure, known for its role as an agonist of certain glutamate receptors.
(2S)-2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]propanoic acid:
Uniqueness
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid is unique due to its specific combination of functional groups and the presence of the triazolidinone ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C5H8N4O4 |
|---|---|
Poids moléculaire |
188.14 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,5-dioxo-1,2,4-triazolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C5H8N4O4/c6-2(3(10)11)1-9-5(13)7-4(12)8-9/h2H,1,6H2,(H,10,11)(H2,7,8,12,13)/t2-/m0/s1 |
Clé InChI |
BQOGSUPGMSZTOL-REOHCLBHSA-N |
SMILES isomérique |
C([C@@H](C(=O)O)N)N1C(=O)NC(=O)N1 |
SMILES canonique |
C(C(C(=O)O)N)N1C(=O)NC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


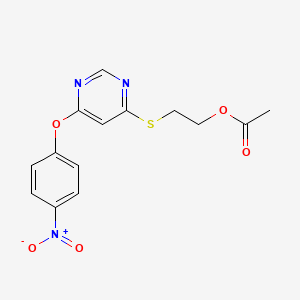
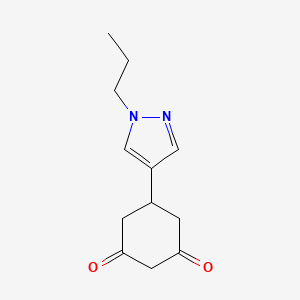
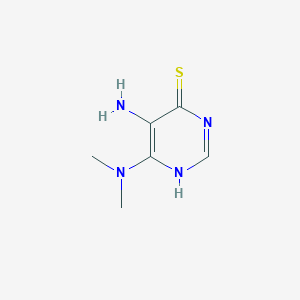


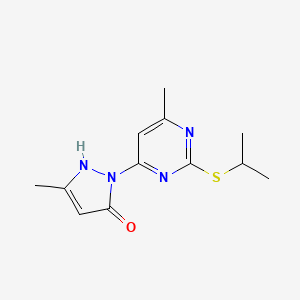
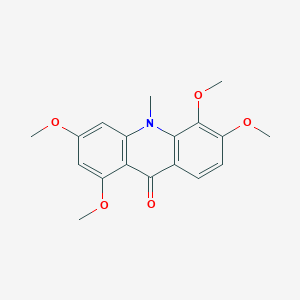
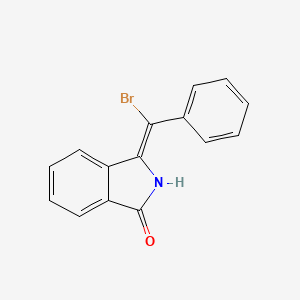
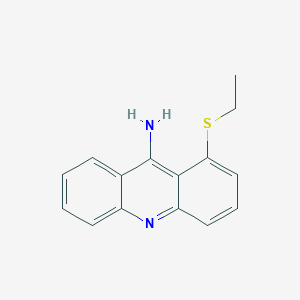
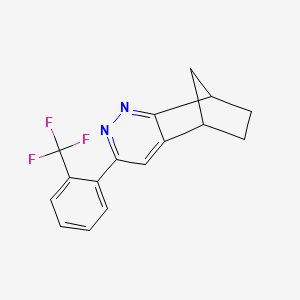
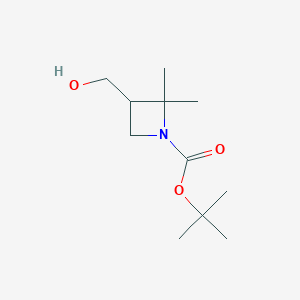

![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
